2-(2,4-Dichlorophenoxy)aniline hydrochloride
Overview
Description
2-(2,4-Dichlorophenoxy)aniline hydrochloride is a synthetic compound that belongs to the group of aniline derivatives. It has a molecular weight of 290.57 and a molecular formula of C12H10Cl3NO . The CAS number for this compound is 89279-16-3 .
Molecular Structure Analysis
The linear formula of 2-(2,4-Dichlorophenoxy)aniline hydrochloride is C12H9Cl2NO . The InChI code for this compound is 1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 .Scientific Research Applications
Analysis of Global Trends and Studies on 2,4-D Herbicide Toxicity
A scientometric review focused on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to 2-(2,4-Dichlorophenoxy)aniline hydrochloride, highlighted the rapid advancement in research within the fields of toxicology and biochemical and molecular biology. The review emphasized the importance of understanding occupational risks, neurotoxicity, herbicide resistance, and impacts on non-target aquatic species, suggesting future research directions towards molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Behavior of 2,4-D Herbicides in Agricultural Environments
Another study reviewed the behavior of 2,4-D in agricultural settings and its degradation by microorganisms. This review provided insights into the environmental fate of 2,4-D and emphasized the critical role of microorganisms in mitigating environmental pollution caused by this herbicide. The paper underscored the environmental and health safeguards necessary to manage the indiscriminate use of pesticides like 2,4-D (Magnoli et al., 2020).
Wastewater Treatment in Pesticide Production
The pesticide production industry, including compounds like 2,4-D, generates wastewater containing a variety of toxic pollutants. This study outlined the effectiveness of biological processes and granular activated carbon in treating high-strength wastewaters to remove pesticides, highlighting the need for experimental evaluation to design efficient treatment processes (Goodwin et al., 2018).
Environmental Impact and Toxicology of 2,4-D
The environmental fate, behavior, and ecotoxicological effects of 2,4-dichlorophenoxyacetic acid on aquatic systems, plants, and human health were critically evaluated. This review detailed the pervasive nature of 2,4-D in environments where its usage is high and stressed the importance of localized mitigation strategies to prevent environmental entry and exposure (Islam et al., 2017).
Genotoxic Activities of Aniline and its Metabolites
A review on aniline (in its hydrochloride form, similar to 2-(2,4-Dichlorophenoxy)aniline hydrochloride) explored its carcinogenic and genotoxic potential, particularly in relation to spleen tumors in rats. The review suggested that the carcinogenic effects observed might not be directly attributable to primary genotoxic activities but rather to chronic high-dose damage leading to oxidative stress, providing insights into the complex toxicological profile of aniline and its relevance to environmental and health safety (Bomhard & Herbold, 2005).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO.ClH/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15;/h1-7H,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKWNPEXKYIPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223114 | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)aniline hydrochloride | |
CAS RN |
72782-76-4 | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072782764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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